molecular formula C14H12N2O4 B2551385 3-Nitro-4-(4-toluidino)benzoic acid CAS No. 148304-21-6

3-Nitro-4-(4-toluidino)benzoic acid

Cat. No. B2551385
M. Wt: 272.26
InChI Key: FHXZADBHAALLDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Paper details the synthesis of nitro-toluenes and their corresponding toluidines, which are structurally related to 3-Nitro-4-(4-toluidino)benzoic acid. The synthesis involves a reaction of nitro-[11C]methane with a precursor in the presence of BuLi, followed by a reduction process to produce toluidines. Although the exact synthesis of 3-Nitro-4-(4-toluidino)benzoic acid is not described, the methodologies used for synthesizing similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 3-Nitro-4-(4-toluidino)benzoic acid would likely exhibit steric effects due to the presence of nitro and toluidino groups. Paper discusses the effect of a twisted nitro group on the gas phase acidities of various aromatic compounds, including benzoic acid derivatives. The steric inhibition of resonance due to the nitro group's dihedral angle could be relevant to the molecular structure analysis of 3-Nitro-4-(4-toluidino)benzoic acid.

Chemical Reactions Analysis

While the provided papers do not directly address the chemical reactions of 3-Nitro-4-(4-toluidino)benzoic acid, they do offer insights into the reactivity of nitro compounds and benzoic acid derivatives. For instance, the reduction of nitro-toluenes to toluidines as described in paper indicates that nitro groups can be chemically modified. This suggests that the nitro group in 3-Nitro-4-(4-toluidino)benzoic acid may undergo similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Nitro-4-(4-toluidino)benzoic acid can be inferred from the properties of related compounds. Paper provides information on the gas phase acidities of benzoic acid derivatives, which could be indicative of the acidity and stability of 3-Nitro-4-(4-toluidino)benzoic acid. Additionally, paper describes the crystal structure of a nitrobenzoic acid compound, which could offer insights into the potential crystal structure and intermolecular interactions of 3-Nitro-4-(4-toluidino)benzoic acid.

Scientific Research Applications

Synthesis and Crystallography

Research has focused on the synthesis and structural characterization of compounds related to 3-Nitro-4-(4-toluidino)benzoic acid. For instance, studies on the synthesis of 2-nitro-4-methylsulfonyl benzoic acid through nitration and oxygenation processes highlight the efficiency and economic benefits of certain synthetic routes (Peng Jia-bin, 2010). Additionally, the preparation and structural examination of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives underscore the impact of electron-donating and withdrawing substituents on luminescent properties (S. Sivakumar, M. Reddy, A. Cowley, K. Vasudevan, 2010).

Catalysis and Oxidation

Research into catalytic applications has revealed that nitro-substituted compounds can selectively catalyze aromatic oxidation. The mu-nitrido diiron phthalocyanines with electron-withdrawing substituents, for example, demonstrate high selectivity and efficiency in the oxidation of alkyl aromatic compounds to benzoic acid, highlighting the role of electron-withdrawing groups in catalytic performance (Umit Işci, P. Afanasiev, J. Millet, E. V. Kudrik, V. Ahsen, A. Sorokin, 2009).

Photoluminescence and Solid-State Properties

The influence of substituents on the photophysical properties of compounds has been a key area of study. For instance, the research on europium and terbium complexes with thiophenyl-derivatized nitrobenzoato antennas demonstrates the impact of substituents on luminescence efficiency and the potential for these compounds in light-emitting applications (Subha Viswanathan, A. Bettencourt-Dias, 2006).

Environmental Applications

Investigations into the environmental implications and applications of nitro-substituted benzoic acids have shown their potential in catalytic reduction processes. For instance, Ag-NPs embedded in Zn-MOFs (Metal-Organic Frameworks) synthesized using substituted benzoic acids have shown efficient catalytic reduction of nitrophenols, a common pollutant in industrial waste (Xue-Qian Wu, Dan-Dan Huang, Zhi-Hang Zhou, W. Dong, Ya‐Pan Wu, Jun Zhao, Dong‐sheng Li, Qichun Zhang, X. Bu, 2017).

Safety And Hazards

3-Nitro-4-(4-toluidino)benzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin and eye irritation. Prolonged exposure can cause damage to organs such as the respiratory system .

properties

IUPAC Name

4-(4-methylanilino)-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-9-2-5-11(6-3-9)15-12-7-4-10(14(17)18)8-13(12)16(19)20/h2-8,15H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXZADBHAALLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679476
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Nitro-4-(4-toluidino)benzoic acid

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